molecular formula C10H16BN3O2 B1434205 (2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid CAS No. 1704073-33-5

(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No. B1434205
CAS RN: 1704073-33-5
M. Wt: 221.07 g/mol
InChI Key: QALFODUIHZBJSX-UHFFFAOYSA-N
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Description

“(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid” is a boronic acid derivative with the molecular formula C9H14BN3O2 . It has a molecular weight of 207.04 . This compound is a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of boronic acid derivatives like “this compound” often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN1CCN(CC1)c2ncc(cn2)B(O)O . The InChI code for this compound is 1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are highly valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 222.05 and an empirical formula of C9H15BN4O2 .

Scientific Research Applications

Antifungal and Antimicrobial Activity

Boronic acid derivatives, including those structurally related to “(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid”, have been investigated for their bioactivity, particularly as antifungal agents. The mechanism of action for these compounds often involves the inhibition of essential enzymes or interference with biochemical pathways critical to the pathogens. For example, certain boronic acid compounds have shown effectiveness against fungal infections by inhibiting protein synthesis and disrupting cellular functions vital for fungal growth and proliferation (Arvanitis et al., 2020).

Drug Discovery and Design

The incorporation of boronic acids into drug design has gained traction over recent years, with several boronic acid-based drugs receiving FDA approval. The unique properties of boronic acids, such as the potential to enhance drug potency or improve pharmacokinetic profiles, make them attractive candidates for medicinal chemistry endeavors. Research in this area focuses on understanding the interactions between boronic acids and biological molecules, aiming to exploit these interactions for therapeutic purposes (Plescia & Moitessier, 2020).

Biosensors and Diagnostic Tools

Boronic acid derivatives have been extensively explored for their application in biosensor development. These compounds can bind selectively to diols and other functional groups present in biological molecules, making them ideal for detecting sugars, glycated proteins, and other biomarkers relevant to diseases such as diabetes and cancer. Recent advances have seen the creation of electrochemical biosensors based on boronic acid derivatives, which offer a non-enzymatic and selective approach for the detection of clinically important analytes (Wang et al., 2014).

Environmental and Material Applications

Boronic acids have found use in environmental and material sciences, particularly in the development of fire retardant materials and water purification technologies. The dual functionality of certain boron compounds, providing both fire retardancy and resistance to biodegradation, has been leveraged in designing treatments for outdoor wood applications. These treatments aim to meet stringent standards for both fire safety and wood preservation, highlighting the versatile applications of boronic acid compounds beyond the biomedical field (Marney & Russell, 2008).

Future Directions

The use of boronic acids in medicinal chemistry is a fairly recent development, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid”, may have promising applications in the development of new drugs .

properties

IUPAC Name

[2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-8-2-4-14(5-3-8)10-12-6-9(7-13-10)11(15)16/h6-8,15-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALFODUIHZBJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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